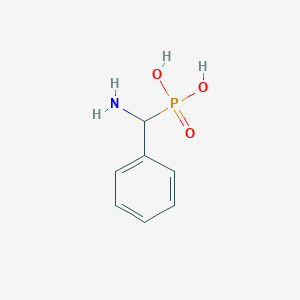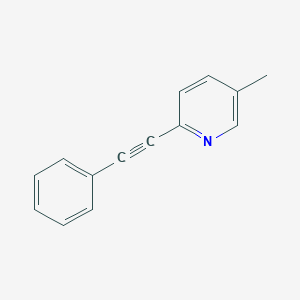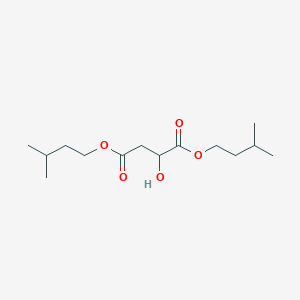
Diisoamyl malate
Vue d'ensemble
Description
Diisoamyl malate is a non-ionic surfactant . It is a liquid that is slightly soluble in water . It is stable under normal conditions, but can easily hydrolyze under strong acid or strong alkali conditions . It is used as a solvent, dispersing agent, emulsion stabilizer, and plasticizer . It is also used as a conditioning agent, emollient, plasticizer, and solvent in personal care products .
Molecular Structure Analysis
The molecular formula of Diisoamyl malate is C14H26O5 . Its average mass is 274.353 Da and its monoisotopic mass is 274.178009 Da .Physical And Chemical Properties Analysis
Diisoamyl malate is a liquid that is slightly soluble in water . It is stable under normal conditions, but can easily hydrolyze under strong acid or strong alkali conditions .Applications De Recherche Scientifique
1. Synthesis with Solid Superacids
Diisoamyl malate can be synthesized using solid superacids like SO4²⁻/TiO2 as catalysts. This process, involving malic acid and isoamyl alcohol, can achieve a high yield of esterification up to 93.4% (Chen Jin-sheng, 2006).
2. Malate in Microorganism Fermentation
Malate plays a significant role in the in vitro mixed ruminal microorganism fermentation of soluble starch or cracked corn, affecting parameters like final pH, propionate, and total volatile fatty acid concentrations (Martin & Streeter, 1995).
3. Malate Production in Yeast
Saccharomyces cerevisiae, through metabolic engineering, can be used for efficient malate production from glucose. This involves carboxylation of pyruvate and reduction of oxaloacetate to malate, a pathway crucial for malate synthesis (Zelle et al., 2008).
4. Isoenzymes of Malate Dehydrogenase
Malate dehydrogenase isoenzymes, which oxidize malate to oxaloacetate, are found in various organelles like mitochondria, peroxisomes, and chloroplasts. These isoenzymes play key roles in different metabolic pathways and are encoded by different nuclear genes (Gietl, 1992).
5. Roles of Malate in Plant Physiology
Malate is a significant metabolite in plants, involved in photosynthesis in C4 and CAM plants, and plays roles in pH regulation, pathogen response, and as a regulatory osmolyte affecting stomatal function (Fernie & Martinoia, 2009).
6. Malate Biosensors in Microbial Metabolism
Biosensors responsive to malate have been developed in B. licheniformis, aiding in the detection of dynamic changes in malate in microbial metabolism. This facilitates high-throughput screening of engineered strains for malate production (Zhang et al., 2021).
7. Malate in Animal Nutrition
Malate has been evaluated in animal nutrition, particularly in ruminants, influencing ruminal fermentation and affecting parameters like pH, methane production, and volatile fatty acid production (Martin, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
bis(3-methylbutyl) 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c1-10(2)5-7-18-13(16)9-12(15)14(17)19-8-6-11(3)4/h10-12,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQVCKJDSDFDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437907 | |
| Record name | Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisoamyl malate | |
CAS RN |
1587-19-5 | |
| Record name | Diisoamyl malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIISOAMYL MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CNF0D6YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




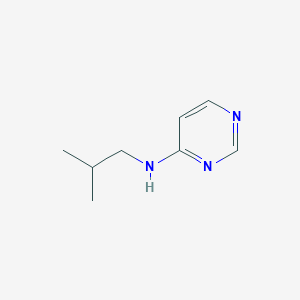

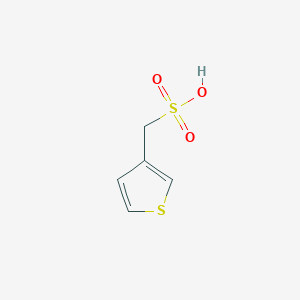
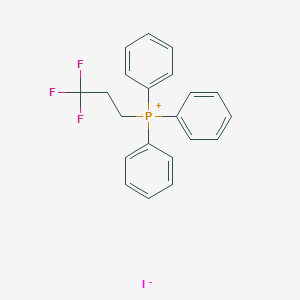

![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)

